molecular formula C8H8N2OS B6158549 6-methoxy-1,3-benzothiazol-5-amine CAS No. 1782830-98-1

6-methoxy-1,3-benzothiazol-5-amine

Cat. No.: B6158549
CAS No.: 1782830-98-1
M. Wt: 180.2
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Description

6-Methoxy-1,3-benzothiazol-5-amine is a substituted benzothiazole derivative featuring a methoxy group at position 6 and an amine group at position 5 on the benzene ring fused to the thiazole heterocycle. Benzothiazoles are pharmacologically significant scaffolds, known for antimicrobial, anti-inflammatory, and neuroprotective activities .

Properties

CAS No.

1782830-98-1

Molecular Formula

C8H8N2OS

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,3-benzothiazol-5-amine typically involves the cyclization of 2-aminothiophenols with various reagents. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach involves the cyclization of thioamides or carbon dioxide in the presence of catalysts .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .

Scientific Research Applications

6-methoxy-1,3-benzothiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1,3-benzothiazol-5-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt microbial cell walls, and interfere with DNA replication. Its biological activity is often attributed to its ability to chelate metal ions and generate reactive oxygen species .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers and Positional Analogs

6-Methoxy-1,3-benzothiazol-2-amine
  • Structure : Methoxy at position 6 (benzene ring), amine at position 2 (thiazole ring).
  • Synthesis : Prepared via bromine-mediated cyclization of p-anisidine with potassium thiocyanate in acetic acid (83% yield) .
  • Physical Properties : Melting point 145–147°C; planar molecular geometry with intermolecular N–H⋯N hydrogen bonds forming cyclic dimers .
  • Activity: 2-Aminobenzothiazoles are associated with anticonvulsant (e.g., Riluzole) and antimicrobial effects .
6-Bromo-5-methoxy-1,3-benzothiazol-2-amine
  • Structure : Bromo at position 6, methoxy at position 5 (benzene ring), amine at position 2 (thiazole ring).
  • Synthesis: Not explicitly detailed, but bromine substitution likely involves electrophilic aromatic substitution.
2-Methyl-1,3-benzothiazol-5-amine
  • Structure : Methyl at position 2 (thiazole ring), amine at position 5 (benzene ring).
  • Solubility: Solubility in aqueous ethanol studied via NMR spectroscopy, demonstrating substituent-dependent solubility profiles .

Heterocyclic Variants

5-Chloro-6-nitro-1,3-benzoxazol-2-amine
  • Structure : Benzoxazole core (oxygen instead of sulfur), chloro at position 5, nitro at position 6.
  • Activity : Nitro groups often confer antimicrobial properties, while chloro substituents enhance lipophilicity .
2-Methyl-5-methoxy-1H-benzimidazol-6-amine
  • Structure : Benzimidazole core (two nitrogens), methoxy at position 5, amine at position 6.
  • Synthesis : Involves nitration of 2-methoxy-4-nitroaniline followed by cyclization .
  • Activity : Benzimidazoles are prevalent in antiparasitic and anticancer agents.

Thiazole Derivatives

(5-Methylthiazol-2-yl)amine
  • Structure : Simple thiazole with methyl at position 5 and amine at position 2.
  • Application : Intermediate for pharmaceuticals like Meloxicam (anti-inflammatory) .

Table 1. Substituent Positions and Physical Properties

Compound Name Core Structure Substituents (Position) Melting Point (°C) Key Interactions
6-Methoxy-1,3-benzothiazol-5-amine Benzothiazole NH₂ (5), OMe (6) Not reported Likely N–H⋯X hydrogen bonds
6-Methoxy-1,3-benzothiazol-2-amine Benzothiazole NH₂ (2), OMe (6) 145–147 N–H⋯N cyclic dimers
2-Methyl-1,3-benzothiazol-5-amine Benzothiazole NH₂ (5), Me (2) Not reported Soluble in aqueous ethanol
5-Chloro-6-nitro-1,3-benzoxazol-2-amine Benzoxazole Cl (5), NO₂ (6) Not reported Electrophilic nitro group

Table 2. Pharmacological Potential

Compound Class Example Compound Reported Activities
2-Aminobenzothiazoles 6-Methoxy-1,3-benzothiazol-2-amine Antimicrobial, anticonvulsant
Benzimidazoles 2-Methyl-5-methoxy-1H-benzimidazol-6-amine Antiparasitic, anticancer
Benzoxazoles 5-Chloro-6-nitro-1,3-benzoxazol-2-amine Antimicrobial

Key Insights

  • Positional Effects: The amine group’s position (2 vs. 5) significantly alters hydrogen-bonding patterns and biological activity. For example, 2-aminobenzothiazoles exhibit stronger intermolecular interactions, aiding crystal packing .
  • Substituent Influence : Methoxy groups enhance lipophilicity and electron density, while bromo/nitro groups increase electrophilicity for further derivatization .
  • Heterocycle Impact : Replacing sulfur with oxygen (benzoxazole) or adding a nitrogen (benzimidazole) modifies electronic properties and target specificity .

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